molecular formula C8H14ClNO2 B2819599 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 1156078-42-0

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No.: B2819599
CAS No.: 1156078-42-0
M. Wt: 191.66
InChI Key: UCGQBILAXJRSIW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of this compound emerged from mid-20th-century efforts to develop conformationally restricted analogs of bioactive molecules. The bicyclo[2.2.2]octane scaffold was first described in the 1960s as part of broader investigations into strained heterocyclic systems. Early work by Borne et al. in the 1970s demonstrated that derivatives of 2-azabicyclo[2.2.2]octane could mimic the three-dimensional geometry of local anesthetics like lidocaine, enabling studies on steric and electronic influences on pharmacological activity. The hydrochloride salt form, registered under CAS RN 1156078-42-0, was later optimized to improve stability and handling in laboratory settings.

Key milestones include:

  • 1973 : Borne and Clark synthesized 2-azabicyclo[2.2.2]octane derivatives to explore cholinergic activity.
  • 2015 : Advances in stereoselective synthesis enabled the production of enantiomerically pure forms, critical for structure-activity studies.
  • 2022 : Innovations in blocked carboxylic acid technology improved the compound’s utility as a latent hardener in epoxy resins, indirectly supporting its role in materials science.

Significance in Azabicyclic Research

The bicyclo[2.2.2]octane system is distinguished by its high symmetry and rigid chair-boat conformation, which minimizes entropy penalties during receptor binding. Unlike smaller azabicycles (e.g., quinuclidine), this scaffold imposes severe torsional constraints, making it ideal for probing bioactive conformations. Recent studies highlight its utility in:

  • Conformational Analysis : The bridgehead nitrogen and carboxylic acid group create a fixed spatial arrangement, enabling precise modulation of electronic interactions.
  • Solubility Enhancement : As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to neutral analogs, broadening its applicability in biological assays.
  • Synthetic Versatility : The carboxylic acid moiety allows for derivatization into esters, amides, and blocked forms, as demonstrated in epoxy resin curing systems.

A comparison of azabicyclic frameworks is provided below:

Property Bicyclo[2.2.2]octane Quinuclidine (Bicyclo[2.2.1]) Tropane (Bicyclo[3.2.1])
Ring Strain Moderate Low High
Nitrogen Basicity pKa ~8.5 pKa ~11 pKa ~10
Conformational Rigidity High Moderate Low

Position in Medicinal Chemistry Landscape

This compound has been explored as a precursor for bioactive molecules. Its derivatives exhibit:

  • Local Anesthetic Activity : Analogues with para-substituted aryl groups show potency comparable to bupivacaine, attributed to steric mimicry of tertiary amine anesthetics.
  • Anticancer Potential : While not directly tested, structurally related 3-az

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGQBILAXJRSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics and Bioisosterism

The 2-Azabicyclo[2.2.2]octane core is recognized for its ability to serve as a bioisostere for more traditional aromatic systems, such as phenyl rings. This substitution can enhance the physicochemical properties of drugs, including solubility and metabolic stability. For example, the incorporation of this bicyclic structure into the drugs Imatinib and Vorinostat (SAHA) has demonstrated improvements in water solubility and reduced lipophilicity, which are crucial for pharmacokinetic profiles .

Medicinal Chemistry Applications

a. Drug Development

The compound has been integrated into various drug designs due to its ability to modify biological activity while maintaining structural integrity. Notably, it has been used in the synthesis of anticancer agents by replacing less stable components in existing drugs with the 2-Azabicyclo[2.2.2]octane scaffold. This approach allows for the creation of new analogs with potentially improved efficacy and safety profiles .

b. Biological Activity

Research indicates that derivatives of 2-Azabicyclo[2.2.2]octane exhibit a broad range of biological activities:

  • Estrogen receptor-beta agonists
  • Myeloperoxidase inhibitors
  • Antibacterial agents
  • DGAT1 inhibitors
  • RORγt agonists .

These activities highlight the versatility of this compound in addressing various therapeutic targets.

Case Studies and Research Findings

Several studies have explored the synthesis and application of 2-Azabicyclo[2.2.2]octane derivatives:

  • Presenilin-1 Modulation : A study focused on designing compounds that selectively target presenilin-1 (PSEN-1), a protein implicated in Alzheimer's disease. The synthesized derivatives showed promising brain permeability and pharmacokinetic profiles, indicating their potential as therapeutic agents for neurodegenerative diseases .
  • Total Synthesis Applications : The compound has been utilized as a key intermediate in the total synthesis of complex natural products and synthetic drugs, showcasing its importance as a versatile scaffold in medicinal chemistry .

Comparative Data Table

Application AreaFindingsReferences
Drug DevelopmentImproved physicochemical properties when incorporated into existing drugs
Biological ActivityActive against various targets including estrogen receptors and myeloperoxidase
Neurodegenerative DiseaseSelective modulation of PSEN-1 with favorable pharmacokinetics
Total SynthesisKey intermediate in complex natural product synthesis

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Bridge Size and Ring Strain

  • 2-Azabicyclo[2.2.1]heptane Derivatives :
    Compounds like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: N/A) exhibit a smaller bicyclic system (7-membered vs. 8-membered ring), resulting in increased ring strain and altered conformational flexibility. This reduces thermodynamic stability but enhances reactivity in nucleophilic substitutions .

Heteroatom Substitutions

  • Sulfur-Containing Analogues :
    Compounds such as 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (CAS: 103980-44-5) incorporate sulfur, which enhances metabolic stability and electronic polarization compared to nitrogen-only systems .

Functional Group Modifications

Compound Name Molecular Formula CAS Number Key Functional Groups Biological Relevance
2-Azabicyclo[2.2.2]octane-1-carboxylic acid HCl C₈H₁₃NO₂·HCl 1124344-72-4 Carboxylic acid, tertiary amine Rigid proline mimic in peptides
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl C₉H₁₅NO₂·HCl 2306265-63-2 Ester, tertiary amine Lipophilic prodrug intermediate
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₂H₁₉NO₄ AS96650 (Ref.) Boc-protected amine, carboxylic acid Stabilizes amine during synthesis
2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid HCl C₁₀H₁₄ClNO₂ N/A α,β-unsaturated acid Potential enzyme inhibitor scaffold

Pharmacological and Physicochemical Properties

  • Rigidity vs. Flexibility :
    The [2.2.2] system’s rigidity improves target selectivity but reduces solubility compared to smaller bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives) .
  • Acid/Base Behavior : The hydrochloride salt enhances aqueous solubility, whereas esterified derivatives (e.g., methyl carboxylates) prioritize membrane permeability .

Biological Activity

Overview

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The compound is characterized by its bicyclic structure, which includes a nitrogen atom integrated into the ring system. The synthesis typically involves cyclization reactions using appropriate precursors, often facilitated by solvents like dichloromethane or toluene at elevated temperatures. This synthetic pathway allows for the formation of the bicyclic structure, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound exhibits a mechanism of action that may involve:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity and influencing cellular responses.

Pharmacological Applications

Research indicates several pharmacological applications for this compound:

  • CNS Activity : It has been explored for its potential neuropharmacological effects, particularly in relation to Alzheimer's disease through its action on presenilin complexes .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : The ability to modulate pathways involved in cell proliferation positions this compound as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar bicyclic compounds:

Compound NameBiological ActivityStructural Features
1-Azabicyclo[2.2.2]octane-2-carboxylic acidSimilar enzyme inhibitionDifferent carboxylic acid positioning
2-Oxabicyclo[2.2.2]octaneEstrogen receptor modulationContains an oxygen atom in the bicyclic structure

This table highlights how variations in structure can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the development of derivatives based on this compound, demonstrating enhanced potency and selectivity towards specific biological targets:

  • Inhibition of Presenilin Complexes : A study reported that derivatives of this compound showed selective inhibition of PSEN1 complexes, which are implicated in Alzheimer's pathology. The most potent derivative exhibited low nanomolar potency and significant brain penetration capabilities, indicating potential as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Activity : Another investigation revealed that certain derivatives displayed broad-spectrum antimicrobial properties, suggesting their utility in treating bacterial infections.
  • Pharmacokinetic Profiles : Research on pharmacokinetics indicated favorable distribution characteristics in animal models, with compounds demonstrating high clearance rates but also significant brain uptake, which is critical for CNS-targeting drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines with carboxylic acid derivatives under acidic conditions. Key steps include:

  • Use of catalytic hydrogenation or reductive amination for bicyclic core formation .
  • Acidic workup (e.g., HCl) to isolate the hydrochloride salt, enhancing crystallinity and stability .
  • Purification via recrystallization in ethanol/water mixtures or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) to achieve >95% purity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in D2 _2O or DMSO-d6 _6 to confirm bicyclic framework and proton environments. Key signals: NH+^+ (δ 8.5–9.5 ppm), bicyclic CH (δ 2.5–4.0 ppm) .
  • X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
  • HPLC-MS : Monitor purity and molecular ion ([M+H]+^+) using ESI+ mode .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >8). Store at 4°C in sealed, desiccated containers .
  • Thermal stability : Decomposition observed above 150°C (TGA data). Avoid prolonged heating during synthesis or lyophilization .

Advanced Research Questions

Q. How can enantioselective synthesis of this bicyclic compound be achieved, and what catalysts are effective?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
  • Organocatalysis : Thiourea-based catalysts (e.g., Takemoto’s catalyst) for asymmetric Mannich reactions (enantiomeric excess >80%) .
  • Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Q. What pharmacological mechanisms are associated with this compound, and how can binding affinity be quantified?

  • Methodological Answer :

  • Target engagement : The bicyclic scaffold mimics proline-rich motifs, inhibiting enzymes like prolyl oligopeptidase (POP). Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) for IC50_{50} determination .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD _D <1 µM reported for POP) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with POP’s catalytic pocket .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS) and enzyme source (recombinant vs. tissue-derived) .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluoro-substituted analogs) to identify pharmacophore elements .

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